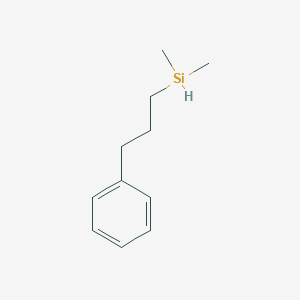

Dimethyl(3-phenylpropyl)silane

Beschreibung

Dimethyl(3-phenylpropyl)silane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a 3-phenylpropyl substituent. Its molecular formula is C${10}$H${24}$Si, as determined by elemental analysis . The compound is synthesized via cobalt-catalyzed hydrosilylation of allylbenzene with dimethylmethoxysilane, yielding a colorless oil with an 81% efficiency under optimized conditions . This method highlights its utility in selective coupling reactions. The 3-phenylpropyl group introduces aromaticity and bulkiness, influencing its reactivity and applications in polymer synthesis and surface modification.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18036-54-9 |

|---|---|

Molekularformel |

C11H18Si |

Molekulargewicht |

178.35 g/mol |

IUPAC-Name |

dimethyl(3-phenylpropyl)silane |

InChI |

InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

InChI-Schlüssel |

BCOGOMNWRFFKHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C[SiH](C)CCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Dimethyl(3-Phenylpropyl)silan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann abhängig von den Reaktionsbedingungen zu Silanolen oder Siloxanen oxidiert werden.

Reduktion: Es kann in bestimmten organischen Umwandlungen als Reduktionsmittel wirken.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Silanole und Siloxane.

Reduktion: Silane mit niedrigeren Oxidationsstufen.

Substitution: Organosiliziumverbindungen mit verschiedenen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The silicon-hydrogen bond can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes with lower oxidation states.

Substitution: Organosilicon compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Dimethyl(3-Phenylpropyl)silan findet Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer Organosiliziumverbindungen und als Reagenz in Hydrosilylierungsreaktionen verwendet.

Biologie: Die Verbindung wird zur Modifikation von Biomolekülen verwendet, um die Stabilität und Funktionalität zu verbessern.

Industrie: Dimethyl(3-Phenylpropyl)silan wird aufgrund seiner hydrophoben Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Beschichtungen und Klebstoffen verwendet

Wirkmechanismus

Der Mechanismus, durch den Dimethyl(3-Phenylpropyl)silan seine Wirkungen ausübt, beinhaltet die Bildung von Silizium-Kohlenstoff-Bindungen durch Hydrosilylierungsreaktionen. Das Siliziumatome in der Verbindung können stabile Bindungen mit verschiedenen organischen Gruppen bilden und so die Synthese komplexer Moleküle ermöglichen. Das Vorhandensein der Phenylgruppe erhöht die Reaktivität und Stabilität der Verbindung, wodurch sie zu einem wertvollen Reagenz in der organischen Synthese wird .

Vergleich Mit ähnlichen Verbindungen

Chlorinated Silanes

Chlorinated derivatives of 3-phenylpropylsilanes exhibit distinct reactivity due to electronegative chlorine substituents:

- Chlorodimethyl(3-phenylpropyl)silane (C${10}$H${14}$Cl$_2$Si) : Used in cobalt-catalyzed alkynylsilylation, achieving 83–96% yields. The chlorine atoms enhance electrophilicity, enabling efficient cross-coupling .

- Dichloro(methyl)(3-phenylpropyl)silane (C${10}$H${14}$Cl$_2$Si) : Features a methyl group alongside chlorines, balancing reactivity and steric effects. Applications include intermediate synthesis for silicone resins .

- Trichloro(3-phenylpropyl)silane (C$9$H${11}$Cl$_3$Si): A highly reactive tri-chlorinated variant (boiling point: 126°C) used in surface coatings and nanomaterials. Its hydrolysis-prone nature contrasts with the stability of dimethyl-substituted analogs .

Key Difference : Chlorine substituents increase reactivity toward hydrolysis and coupling but reduce thermal stability compared to dimethyl(3-phenylpropyl)silane.

Alkoxy-Functionalized Silanes

Alkoxy groups (e.g., methoxy, ethoxy) impart hydrolyzability, enabling silanol formation for adhesion promotion:

- (3-Chloropropyl)triethoxysilane (C$9$H${20}$ClO$_3$Si) : Combines ethoxy and chlorine groups, making it ideal for glass fiber coatings. Ethoxy groups hydrolyze to form hydrophilic surfaces, unlike the hydrophobic dimethyl variant .

- Dimethoxymethyl(3,3,3-trifluoropropyl)silane (C$6$H${13}$F$3$O$2$Si) : Fluorinated chains enhance solvent resistance. Methoxy groups enable crosslinking in fluoropolymer synthesis .

Key Difference : Alkoxy silanes are more versatile in surface modification but require careful moisture control during handling.

Phenyl-Substituted Silanes

Aromatic substituents influence steric and electronic properties:

- Triphenyl(3-phenylpropyl)silane (C${21}$H${24}$Si) : The bulky triphenyl group reduces reactivity, favoring applications in high-temperature lubricants .

- Dimethyl(phenyl)(3-phenylpropyl)silane (C${17}$H${22}$Si): Balances steric hindrance and reactivity, serving as a monomer for phenyl-containing silicones .

Key Difference: Phenyl groups increase thermal stability but limit solubility in nonpolar solvents compared to dimethyl(3-phenylpropyl)silane.

Fluorinated Silanes

Fluorinated chains introduce unique properties:

- Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C$4$H$7$Cl$2$F$3$Si) : Fluorine atoms enhance hydrophobicity and chemical resistance, making it suitable for anti-fouling coatings .

Key Difference : Fluorinated silanes exhibit superior solvent resistance but are cost-prohibitive for large-scale applications.

Data Table: Comparative Analysis of Silanes

Q & A

Q. What are the common synthetic routes for preparing dimethyl(3-phenylpropyl)silane, and how are reaction conditions optimized?

Dimethyl(3-phenylpropyl)silane is synthesized via hydrosilylation or substitution reactions. A notable method involves catalytic silylation under mild conditions: using a 10 mol% catalyst at 0°C for 24 hours yields the compound in 87% efficiency . Optimization includes adjusting catalyst loading (e.g., transition-metal catalysts), temperature control to minimize side reactions, and inert atmosphere use to prevent hydrolysis of sensitive Si–Cl or Si–H intermediates. Reaction progress can be monitored via thin-layer chromatography (TLC) with hexane as the mobile phase (Rf = 0.4) .

Q. Which spectroscopic techniques are critical for characterizing dimethyl(3-phenylpropyl)silane, and what key spectral features confirm its structure?

- 1H NMR : Peaks at δ 0.26 ppm (singlet, 6H, Si–CH3), δ 1.63–1.67 ppm (m, 2H, CH2), and δ 2.62 ppm (t, J = 7.65 Hz, 2H, CH2 adjacent to Si) confirm the aliphatic chain. Aromatic protons (3-phenyl group) appear at δ 7.15–7.51 ppm .

- 13C NMR : Signals at δ –3.08 ppm (Si–CH3), δ 15.55 ppm (CH2–Si), and δ 139.37 ppm (aromatic carbons) validate the structure .

- FT-IR : Si–C stretches (~1250 cm⁻¹) and C–H bending modes in the aromatic region (~700 cm⁻¹) provide additional confirmation.

Q. How does the steric and electronic environment of the dimethylsilane group influence its reactivity compared to trichloro(3-phenylpropyl)silane?

The dimethyl substitution on silicon reduces electrophilicity compared to trichloro derivatives, making it less reactive toward nucleophiles like water or alcohols. This stability is advantageous in applications requiring hydrolytic resistance, such as surface coatings . However, the Si–H bond in dimethylsilane derivatives enables hydrosilylation with alkenes/alkynes, a key reaction in polymer synthesis. In contrast, trichloro(3-phenylpropyl)silane’s Si–Cl bonds are highly reactive toward hydroxyl groups on substrates like glass, enabling covalent surface functionalization .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in reported reactivity data for dimethyl(3-phenylpropyl)silane?

Discrepancies in reactivity often arise from variations in experimental conditions (e.g., solvent polarity, catalyst type). For example:

- Catalyst Dependency : Platinum-based catalysts may favor anti-Markovnikov addition in hydrosilylation, while radical initiators promote different regioselectivity. Cross-referencing data from multiple sources (e.g., NMR kinetics, GC-MS monitoring) helps identify optimal conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states in substitution reactions, while non-polar solvents (e.g., hexane) favor Si–H bond retention. Systematic solvent screens are recommended.

Q. How can dimethyl(3-phenylpropyl)silane be utilized in designing hydrophobic coatings, and what analytical methods assess their performance?

The compound’s hydrophobic alkyl/aryl groups and stable Si–C bonds make it suitable for surface modification. Methodology includes:

- Surface Grafting : Reacting Si–H with hydroxylated substrates (e.g., silica nanoparticles) via hydrogen silylation. Reaction efficiency is quantified using X-ray photoelectron spectroscopy (XPS) to measure Si surface coverage .

- Coating Durability : Contact angle measurements (e.g., water contact angle >100°) and abrasion tests (e.g., Taber abrasion) evaluate hydrophobicity and mechanical stability.

Q. What mechanistic insights explain the thermal stability of dimethyl(3-phenylpropyl)silane, and how does this impact its applications in high-temperature environments?

The Si–C bond’s strength (~435 kJ/mol) and the electron-donating methyl groups enhance thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset temperatures >200°C, making it suitable for high-temperature polymer matrices. Comparative studies with trichloro derivatives (boiling point ~126°C at 10 mmHg) highlight its lower volatility and suitability for long-term material applications .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying dimethyl(3-phenylpropyl)silane due to its air- and moisture-sensitive nature?

- Purification : Use vacuum distillation under inert gas (N2/Ar) to isolate the compound. Monitor purity via GC-MS or HPLC with UV detection (λ = 254 nm).

- Storage : Store in sealed, argon-flushed vials with molecular sieves at –20°C to prevent hydrolysis.

Q. What computational modeling approaches predict the electronic properties of dimethyl(3-phenylpropyl)silane for catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Si atom’s low LUMO energy suggests susceptibility to nucleophilic attack, guiding catalyst design for hydrosilylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.